molecular formula C17H15NO4 B558011 Fmoc-Gly-OH-15N CAS No. 125700-33-6

Fmoc-Gly-OH-15N

Cat. No.: B558011
CAS No.: 125700-33-6
M. Wt: 298.3 g/mol
InChI Key: NDKDFTQNXLHCGO-CPZJZEHKSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-glycine-15N: is a compound where the glycine amino acid is labeled with the nitrogen-15 isotope and protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis and various scientific research applications due to its stable isotopic labeling and protective group properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N involves the reaction of glycine-15N with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:

  • Dissolve glycine-15N in an aqueous dioxane solution.
  • Add sodium bicarbonate to the solution to maintain a basic environment.
  • Slowly add 9-fluorenylmethoxycarbonyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature until completion.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Fmoc-Gly-OH-15N is primarily used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of glycine, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This method facilitates the stepwise elongation of peptide chains, which is crucial for producing complex peptides and proteins.

Structural Biology

The incorporation of nitrogen-15 into peptides synthesized with this compound enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies. This isotopic labeling allows for detailed analyses of peptide structures and dynamics, providing insights into molecular interactions and conformational changes under various conditions.

Medicinal Chemistry

In medicinal chemistry, this compound-labeled peptides are valuable for pharmacokinetic studies. The labeled peptides can be tracked within biological systems to assess their distribution, metabolism, and excretion profiles. This information is essential for drug development processes.

Biochemical Studies

The compound is also utilized in biochemical research to investigate protein-protein interactions and enzyme mechanisms. The isotopic labeling enables precise tracking of glycine residues during experiments, allowing researchers to elucidate complex biological pathways.

Antiviral Efficacy Against H1N1

A study conducted by researchers at MedChemExpress demonstrated that this compound significantly reduced viral titers in H1N1-infected cell cultures when administered at specific concentrations. The proposed mechanism involved interference with viral entry or replication processes, suggesting potential therapeutic applications in antiviral drug development.

Bactericidal Activity

In vitro studies have shown that this compound exhibits notable bactericidal properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A dose-dependent reduction in bacterial viability was observed, supporting its application as a potential antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-glycine-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine-15N during peptide chain elongation. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation with other amino acids. The nitrogen-15 isotope labeling allows for the tracking and analysis of the peptide in various biochemical assays and NMR studies .

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-glycine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides distinct advantages in NMR studies and other analytical techniques. The Fmoc protection allows for selective deprotection and coupling in peptide synthesis, making it a valuable tool in the synthesis of labeled peptides and proteins .

Biological Activity

Fmoc-Gly-OH-15N, or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-glycine-15N, is a stable isotope-labeled derivative of glycine that is widely utilized in peptide synthesis and various biochemical applications. The incorporation of the stable isotope nitrogen-15 (15N) allows for enhanced tracking and analysis in biological studies, particularly in metabolic and pharmacokinetic research.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₅N₁O₄
Molecular Weight297.305 g/mol
CAS Number29022-11-5
Melting Point174-175 °C
Boiling Point545.7 °C
Density1.3 g/cm³

These properties underscore its stability and suitability for various applications in biological systems.

1. Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protection group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This capability is crucial for creating peptides that can be used in therapeutic applications or as research tools.

2. Metabolic Studies

The incorporation of 15N into glycine allows researchers to trace metabolic pathways involving amino acids. Studies utilizing this compound have demonstrated its utility in understanding nitrogen metabolism in various organisms, including bacteria and mammals. This isotopic labeling aids in elucidating the dynamics of amino acid turnover and protein synthesis.

3. Drug Development

Research has indicated that glycine derivatives, including this compound, can influence various biological pathways, such as apoptosis and cell signaling. For instance, studies have shown that glycine can modulate neurotransmitter release and has potential neuroprotective effects, making it a candidate for drug development targeting neurological disorders .

Case Study 1: Anticancer Research

A study investigated the effects of this compound in the context of cancer therapy. Researchers found that glycine derivatives could enhance the efficacy of chemotherapeutic agents by improving their delivery to tumor cells through targeted peptide-drug conjugates. The incorporation of stable isotopes like 15N allowed for precise tracking of these compounds within biological systems .

Case Study 2: Tissue Engineering

In tissue engineering applications, this compound was utilized to create hydrogels that support cell growth and differentiation. These hydrogels demonstrated mechanical properties conducive to mimicking extracellular matrices, which are essential for tissue regeneration . The study highlighted how the addition of glycine derivatives improved cellular interactions within the hydrogel matrix.

Research Findings

Recent research has focused on the diverse biological activities associated with this compound:

  • Cell Viability and Proliferation : Experiments showed that glycine plays a role in promoting cell survival under stress conditions, indicating potential therapeutic implications for neurodegenerative diseases .
  • Protein Interactions : The use of stable isotopes like 15N has facilitated studies on protein-ligand interactions, providing insights into binding affinities and mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-Gly-OH-15N to ensure stability?

this compound requires stringent storage conditions to prevent degradation. The compound should be stored as a powder at -20°C in a tightly sealed container to avoid moisture absorption and oxidation. Solvent-based formulations (e.g., DMSO stocks) must be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can compromise stability . Ensure the storage environment is dry and free from reactive contaminants.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves introducing the 15N isotope during the protection of glycine with the Fmoc group. Key steps include:

  • Isotopic labeling : Reaction of glycine-15N with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions.
  • Purification : Recrystallization or reverse-phase HPLC to achieve ≥98% chemical purity and ≥99% isotopic enrichment .
  • Characterization : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular identity and isotopic incorporation .

Q. How can researchers verify the isotopic purity and chemical integrity of this compound?

A multi-analytical approach is recommended:

  • High-resolution mass spectrometry (HR-MS) : Quantifies 15N abundance by comparing observed vs. theoretical mass-to-charge ratios.
  • 1H/15N NMR spectroscopy : Detects isotopic shifts in the glycine backbone (e.g., 15N-coupled splitting in 1H NMR or direct 15N resonance analysis) .
  • HPLC : Validates chemical purity (>98%) and detects non-isotopic impurities using C18 columns with UV detection at 265 nm (Fmoc absorbance) .

Advanced Research Questions

Q. What experimental strategies can mitigate isotopic dilution effects when incorporating this compound into peptide sequences?

Isotopic dilution occurs when unlabeled residues compete with 15N-labeled ones during solid-phase peptide synthesis (SPPS). Mitigation strategies include:

  • Excess reagent use : Employ 3–5 equivalents of this compound per coupling step to ensure complete incorporation.
  • Coupling optimization : Use activators like HATU/HOAt in DMF, with extended reaction times (1–2 hours) for sterically hindered sequences .
  • Real-time monitoring : Analyze resin-bound intermediates by LC-MS after cleavage to detect unlabeled glycine .

Q. How does the presence of 15N in Fmoc-Gly-OH influence NMR spectral interpretation in structural studies?

The 15N isotope alters spin-spin coupling and relaxation dynamics, enabling advanced NMR techniques:

  • 15N-HSQC : Resolves glycine-specific correlations in peptides, aiding backbone assignment.
  • Isotopic filtering : Suppresses signals from unlabeled residues in mixed-isotope systems. Note: 15N-labeled glycine simplifies spectral complexity in uniformly labeled proteins but requires adjusted acquisition parameters (e.g., longer relaxation delays) .

Q. What are the critical considerations for optimizing coupling efficiency of this compound in automated SPPS?

Key factors include:

  • Solubility : Pre-dissolve this compound in DMF (0.1–0.2 M) to prevent aggregation.
  • Activation : Use 1:1 molar ratios of amino acid to HBTU/DIPEA for efficient activation.
  • Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups without β-elimination side reactions.
  • Quality control : Monitor each coupling step via Kaiser test or FT-IR to detect incomplete reactions .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed 15N enrichment levels in synthesized peptides?

Potential causes and solutions:

  • Incomplete coupling : Verify SPPS protocols (e.g., excess reagent, activation time).
  • Isotopic exchange : Avoid prolonged exposure to acidic/basic conditions during cleavage/deprotection, which can cause 15N loss .
  • Analytical error : Cross-validate MS and NMR data with internal standards (e.g., unlabeled glycine spikes) .

Q. Methodological Best Practices

  • Handling : Use gloveboxes under inert gas (N2/Ar) to prevent hydrolysis of the Fmoc group .
  • Waste disposal : Follow institutional guidelines for 15N-labeled compounds, as improper disposal may interfere with environmental isotope studies .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Glycine (Gly) (0.5 g, 6.66 mmole) was dissolved in 10% NaCO3 (14 ml) under stirring in a 50-ml flask. To the resulting solution, which had been put into an ice bath, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.72 g, 6.66 mmol) in dioxane (12 ml) was gradually added. The reaction mixture was stirred at room temperature for 4 hours, and water (150 ml) was then added. The aqueous phase layer was separated from the reaction mixture and stripped with ether three times (75 ml×3). The stripped aqueous layer was acidified with 2N HCl aqueous solution to a pH value of 2, followed by extraction with ethyl acetate three times (75 ml×3). The organic phase layer was recovered and concentrated to obtain crude product of 1.70 g. The crude product was recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly was obtained after filtration at a reduced pressure. Yield: 1.69 g (85%).
Quantity
0.5 g
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NaCO3
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14 mL
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1.72 g
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12 mL
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150 mL
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Synthesis routes and methods II

Procedure details

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COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21
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Synthesis routes and methods III

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the Holmes photolinker (4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
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0 (± 1) mol
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reactant
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Name
Alloc glycine
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reactant
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0 (± 1) mol
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reactant
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Name
4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid
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0 (± 1) mol
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reactant
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0.48 mmol
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reactant
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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[Compound]
Name
Alloc glycine
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reactant
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0 (± 1) mol
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reactant
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Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0.48 mmol
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reactant
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.